molecular formula C13H15NO B5842875 4-(3-Phenylprop-2-ynyl)morpholine CAS No. 1017-73-8

4-(3-Phenylprop-2-ynyl)morpholine

Cat. No.: B5842875
CAS No.: 1017-73-8
M. Wt: 201.26 g/mol
InChI Key: HYRDQBVNOSFELY-UHFFFAOYSA-N
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Description

4-(3-Phenylprop-2-ynyl)morpholine is an organic compound that belongs to the class of propargylamines It is characterized by the presence of a morpholine ring substituted with a 3-phenylprop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Phenylprop-2-ynyl)morpholine can be synthesized through a one-pot, multi-component reaction involving an aldehyde, an amine, and an alkyne. One efficient method involves the use of a ZnCl2-loaded TiO2 nanomaterial as a green catalyst under solvent-free conditions. The reaction typically occurs at 100°C, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions, optimized for large-scale synthesis. The use of heterogeneous catalysts like ZnCl2-loaded TiO2 ensures sustainability and economic viability due to the recyclability of the catalyst .

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylprop-2-ynyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenylprop-2-ynyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like MnO2 and reducing agents like hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(3-Phenylprop-2-ynyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Phenylprop-2-ynyl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Diphenylprop-2-ynyl)morpholine
  • 2-(1-Morpholino-3-phenylprop-2-ynyl)phenol
  • 3-(Morpholin-4-yl)-1-phenylprop-1-yne

Uniqueness

4-(3-Phenylprop-2-ynyl)morpholine is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

4-(3-phenylprop-2-ynyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRDQBVNOSFELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354560
Record name 4-(3-phenylprop-2-ynyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017-73-8
Record name 4-(3-phenylprop-2-ynyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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